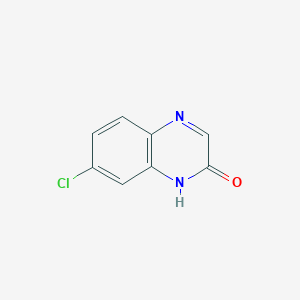

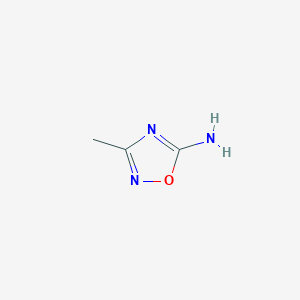

5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine

Übersicht

Beschreibung

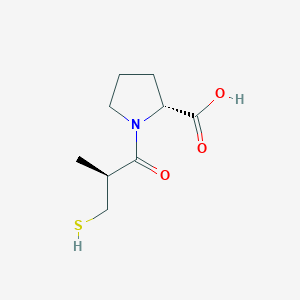

“5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine” is a compound that contains an imidazole ring, which is a five-membered planar ring with two non-adjacent nitrogen atoms. The compound also has a methoxyphenyl group attached to it. Imidazole rings are present in many important biological molecules, including histidine and the purine bases adenine and guanine .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the imidazole ring and the methoxyphenyl group. The exact structure would depend on the positions of these groups in the molecule .

Chemical Reactions Analysis

Imidazole compounds can participate in a variety of chemical reactions, including nucleophilic substitutions and coordination chemistry with metal ions . The methoxyphenyl group could also influence the reactivity of the compound .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the imidazole ring and the methoxyphenyl group. These groups could affect properties like solubility, melting point, and acidity .

Wissenschaftliche Forschungsanwendungen

Serotonin-3 Receptor Antagonism

4-(2-Methoxyphenyl)-2-[4(5)-methyl-5(4)-imidazolylmethyl]thiazole, a structurally related compound, has been identified as a potent serotonin-3 receptor antagonist. This characteristic enables its use as a pharmacological tool for both in vitro and in vivo studies of serotonin-related disorders, and it has shown effective penetration of the blood-brain barrier upon peripheral administration (Rosen et al., 1990).

Potential in Irritable Bowel Syndrome and Chemotherapy-Induced Nausea and Vomiting

A structurally similar compound, part of a series of conformationally restricted fused imidazole derivatives, has shown potential as a 5-hydroxytryptamine (5-HT3) receptor antagonist. This suggests possible applications in treating irritable bowel syndrome (IBS) and chemotherapy-induced nausea and vomiting (Ohta et al., 1996).

Antimicrobial Applications

Derivatives of the compound, such as 4-amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one, have shown antimicrobial activities. This suggests potential in developing new antimicrobial agents (Bektaş et al., 2007).

Applications in Corrosion Inhibition

Certain imidazole derivatives, including those with methoxy groups, have been identified for their potential in corrosion inhibition. These compounds can be used in protective coatings and materials to prevent corrosion in various industrial applications (Prashanth et al., 2021).

Chemosensor Development

Imidazole derivatives have been synthesized and tested as chemosensors for amines, indicating their potential use in the development of detection and sensing technologies for chemical compounds (Afandi et al., 2020).

Thromboxane Synthase Inhibition

Imidazole-based analogues have been evaluated as thromboxane synthase inhibitors, which could have implications in the development of treatments for cardiovascular diseases (Manley et al., 1987).

Structural and Surface Analysis

Research on imidazole derivatives including crystal structure and Hirshfeld surface analysis has provided insights into the structural properties of these compounds. This knowledge is crucial in the design of pharmaceuticals and materials (Dhanalakshmi et al., 2018).

Anticancer Potential

Imidazole derivatives have shown potential in inducing apoptosis and cellular senescence, suggesting their applicability in cancer therapy (Sharma et al., 2014).

Novel Anticancer and Antitubercular Agents

Some 1,3,4-thiadiazole derivatives, structurally related to the compound , have been synthesized and screened for their antitumor and antitubercular activities. This indicates potential applications in treating cancer and tuberculosis (Sekhar et al., 2019).

Biological Activities and Pharmaceutical Applications

Various synthesized imidazole derivatives have been characterized and studied for their antimicrobial and anticancer activities. These findings emphasize the broad spectrum of biological activities and potential pharmaceutical applications (Ramanathan, 2017).

Antihypertensive Activity

Research on imidazole derivatives, including their use as alpha-2-imidazoline receptor agonists, has implications for the treatment of hypertension (Aayisha et al., 2019).

Improved Pharmacokinetics and Toxicology

Structural modifications of imidazole derivatives have been made to enhance bioavailability and reduce side effects, which is crucial in the development of more effective pharmaceuticals (Mano et al., 2004).

Antiproliferative Agents

New series of oxadiazole analogues, including those with methoxyphenyl groups, have been synthesized and tested for their antiproliferative activity against various cancer cell lines. This highlights their potential as antiproliferative agents (Ahsan et al., 2018).

Wirkmechanismus

Target of Action

Similar compounds have been found to inhibit the catalytic activity of mammalian 15-lipoxygenases (alox15) . ALOX15 is a lipid peroxidizing enzyme that plays a significant role in various cancer and inflammation models .

Mode of Action

It’s suggested that similar compounds inhibit alox15 in a substrate-specific manner . This inhibition is thought to be allosteric, meaning the compound binds to a site on the enzyme other than the active site, changing the enzyme’s conformation and reducing its activity .

Biochemical Pathways

Given its potential inhibition of alox15, it may impact the metabolism of linoleic acid and arachidonic acid, both of which are substrates for alox15 . The metabolites of these substrates play a pathophysiological role in various disease models .

Result of Action

The inhibition of alox15 could potentially alter the production of certain metabolites, impacting various biological processes such as inflammatory responses .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

5-(4-Methoxyphenyl)-1-methyl-1H-imidazol-2-amine plays a significant role in biochemical reactions, particularly as an inhibitor of linoleate oxygenase activity of ALOX15 . This compound interacts with enzymes such as ALOX15, where it exhibits substrate-selective inhibition. The nature of these interactions involves binding to the active site of the enzyme, thereby preventing the conversion of linoleic acid to its metabolites. This inhibition is crucial in modulating inflammatory responses and has potential therapeutic implications in treating inflammation-related conditions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by inhibiting the activity of ALOX15, which plays a role in cell signaling pathways and gene expression . This compound has been shown to reduce the production of inflammatory mediators such as nitric oxide and tumor necrosis factor-α in LPS-stimulated human microglia cells . Additionally, it affects cellular metabolism by altering the levels of metabolites involved in the inflammatory response.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of ALOX15, leading to enzyme inhibition . This binding prevents the enzyme from catalyzing the oxidation of linoleic acid, thereby reducing the production of pro-inflammatory metabolites. The compound’s molecular mechanism also involves changes in gene expression, particularly those related to inflammatory pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have indicated that low doses of the compound can effectively inhibit ALOX15 activity without causing significant adverse effects . Higher doses may lead to toxicity and adverse effects, highlighting the importance of determining the optimal therapeutic dosage. Threshold effects have been observed, where a certain dosage is required to achieve the desired inhibitory effect on ALOX15.

Metabolic Pathways

It is known to interact with enzymes involved in the metabolism of linoleic acid

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation in target tissues, which is crucial for its therapeutic efficacy. The compound’s distribution patterns are being studied to optimize its delivery and effectiveness in clinical applications.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It is directed to specific compartments or organelles within the cell, where it exerts its inhibitory effects on ALOX15 . Targeting signals and post-translational modifications may play a role in directing the compound to its site of action, ensuring its effectiveness in modulating inflammatory pathways.

Eigenschaften

IUPAC Name |

5-(4-methoxyphenyl)-1-methylimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-14-10(7-13-11(14)12)8-3-5-9(15-2)6-4-8/h3-7H,1-2H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILHHHWSQEBWULH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1N)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301327963 | |

| Record name | 5-(4-methoxyphenyl)-1-methylimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301327963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

26 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24804648 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

787586-87-2 | |

| Record name | 5-(4-methoxyphenyl)-1-methylimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301327963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[5-(2-Thienyl)-2-thienyl]thiophene-2-carbaldehyde](/img/structure/B1362741.png)